3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate
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Overview
Description
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound known for its unique structure and properties. It is an ester product used primarily in scientific research. The compound’s molecular formula is C55H104O5, and it has a molecular weight of 845.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the esterification of 3-(Hexadecyloxy)propane-1,2-diol with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to lipid metabolism and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
3-(Hexadecyloxy)propane-1,2-diyl dioleate: Another ester product with similar applications in research and industry.
3-(Hexadecyloxy)propane-1,2-diyl diacetate: Used in similar contexts but with different chemical properties.
Uniqueness
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in studies of membrane biology and lipid metabolism .
Properties
CAS No. |
4239-20-7 |
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Molecular Formula |
C21H44O7S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3-hexadecoxy-2-methylsulfonyloxypropyl) methanesulfonate |
InChI |
InChI=1S/C21H44O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(28-30(3,24)25)20-27-29(2,22)23/h21H,4-20H2,1-3H3 |
InChI Key |
UHSKKATYJIRNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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